5-(Oxolan-2-yl)oxolane-2-carboxylic acid
Overview
Description
5-(Oxolan-2-yl)oxolane-2-carboxylic acid, also known as OOC, is a cyclic compound. It has a CAS Number of 1421601-48-0 and a molecular weight of 186.21 . The IUPAC name for this compound is octahydro-[2,2’-bifuran]-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for 5-(Oxolan-2-yl)oxolane-2-carboxylic acid is 1S/C9H14O4/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h6-8H,1-5H2,(H,10,11) . This indicates that the compound has 9 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
5-(Oxolan-2-yl)oxolane-2-carboxylic acid is an oil at room temperature . The compound’s exact mass and mono-isotopic mass are 142.099379685 .Scientific Research Applications
Esterification and Peptide Synthesis
5-(Oxolan-2-yl)oxolane-2-carboxylic acid and its derivatives show remarkable effects in selective esterifications of primary alcohols. Such chemical reactions are pivotal in the synthesis of various esters from a broad range of carboxylic acids and primary alcohols. This process utilizes EDCI, NaHCO(3), and specific oxyma derivatives, highlighting the versatility of these compounds in organic synthesis and peptide bond formation. The removal of these derivatives post-reaction through simple aqueous workup procedures underscores their convenience and efficiency in laboratory settings (Wang et al., 2012).
Macromolecular Prodrug Design
The compound also serves as a precursor in the preparation of racemic and optically active derivatives, which are instrumental in tailoring functionalized multimeric macromolecules. These macromolecules find applications in reactive polymers, supported catalysts, liquid crystal polymers, and notably, in the design of macromolecular prodrugs. The ability to bind bioactive molecules, such as chloramphenicol, to these derivatives, followed by copolymerization, showcases the potential of 5-(Oxolan-2-yl)oxolane-2-carboxylic acid in the development of novel drug delivery systems (Leboucher-Durand et al., 1996).
Synthetic Chemistry and Medicinal Applications
Moreover, derivatives of 5-(Oxolan-2-yl)oxolane-2-carboxylic acid are utilized in synthetic chemistry for the creation of 5-amino-1,2,3-triazole-4-carboxylates. These compounds serve as scaffolds for the synthesis of biologically active compounds and peptidomimetics, highlighting their utility in medicinal chemistry. The process involves ruthenium-catalyzed cycloaddition, demonstrating the compound's role in facilitating complex chemical transformations that yield biologically relevant molecules (Ferrini et al., 2015).
Safety And Hazards
properties
IUPAC Name |
5-(oxolan-2-yl)oxolane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h6-8H,1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZSMTLLPKKQRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2CCC(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901258944 | |
Record name | [2,2′-Bifuran]-5-carboxylic acid, octahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901258944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Oxolan-2-yl)oxolane-2-carboxylic acid | |
CAS RN |
1421601-48-0 | |
Record name | [2,2′-Bifuran]-5-carboxylic acid, octahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421601-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2,2′-Bifuran]-5-carboxylic acid, octahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901258944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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